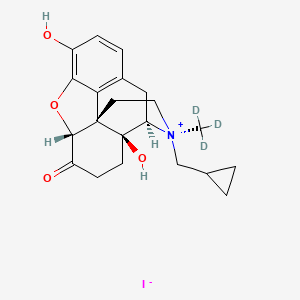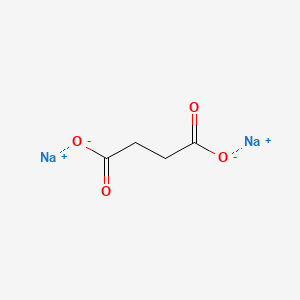
Disodium;butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium butanedioate, also known as disodium succinate, is a sodium salt of succinic acid. It is commonly found in its hexahydrate form, which means it contains six molecules of water of hydration. The compound is widely used in various industries, including food, pharmaceuticals, and chemical research, due to its unique properties and versatility .
准备方法
Synthetic Routes and Reaction Conditions
Disodium butanedioate is typically synthesized by neutralizing succinic acid with sodium hydroxide. The reaction proceeds as follows:
C4H6O4+2NaOH→C4H4Na2O4+2H2O
The resulting disodium succinate is then dried at 120°C to obtain the anhydrous form .
Industrial Production Methods
In industrial settings, the production of disodium butanedioate involves large-scale neutralization of succinic acid with sodium hydroxide, followed by drying and pulverizing the product. The process is optimized to ensure high purity and yield, making it suitable for various applications .
化学反应分析
Types of Reactions
Disodium butanedioate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired product
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various succinate derivatives
科学研究应用
Disodium butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is used in cell culture media and as a metabolic intermediate in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as an ingredient in topical preparations for the treatment of cataracts.
Industry: It is used as a flavor enhancer and acidity regulator in the food industry
作用机制
Disodium butanedioate exerts its effects through various molecular pathways:
Metabolic Pathways: It acts as an intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Molecular Targets: It interacts with enzymes involved in the citric acid cycle, such as succinate dehydrogenase
相似化合物的比较
Similar Compounds
Sodium Succinate: Similar in structure and function, used in similar applications.
Disodium Fumarate: An isomer of disodium succinate, used in different industrial applications.
Disodium Malate: Another similar compound with different applications in the food and pharmaceutical industries
Uniqueness
Disodium butanedioate is unique due to its specific role in the citric acid cycle and its wide range of applications across various fields. Its ability to act as a buffering agent and its metabolic significance make it a valuable compound in both research and industry .
属性
分子式 |
C4H4Na2O4 |
|---|---|
分子量 |
162.05 g/mol |
IUPAC 名称 |
disodium;butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI 键 |
ZDQYSKICYIVCPN-UHFFFAOYSA-L |
规范 SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


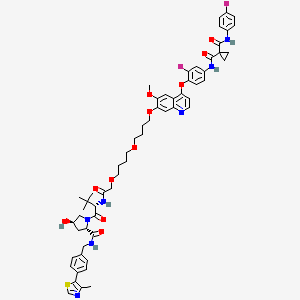
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
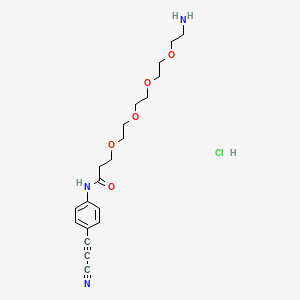
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
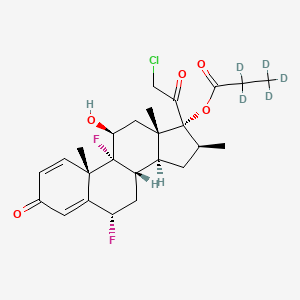
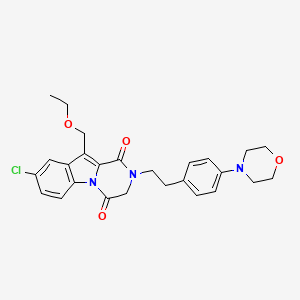

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
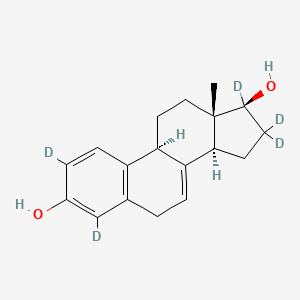
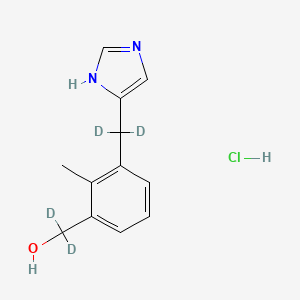
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

